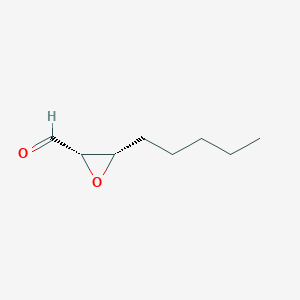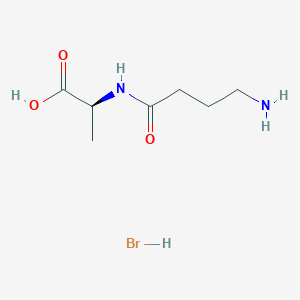
4-Aminobutylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobutylalanine, also known as 4-ABAla, is a non-proteinogenic amino acid that has gained attention in the field of biochemistry due to its unique structure and potential applications. This amino acid is a derivative of alanine, where the carboxylic acid group is replaced with an amino group, resulting in a primary amine. In
Wirkmechanismus
The mechanism of action of 4-Aminobutylalanine is not fully understood. However, it is believed that the primary amine group of 4-Aminobutylalanine can form covalent bonds with other functional groups, such as carboxylic acids or aldehydes. This property makes 4-Aminobutylalanine a useful tool for site-specific labeling and conjugation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Aminobutylalanine are not well studied. However, it has been reported that 4-Aminobutylalanine can be incorporated into peptides and proteins without affecting their structure or function. This suggests that 4-Aminobutylalanine may not have significant effects on the biochemical and physiological properties of peptides and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Aminobutylalanine in lab experiments is its ability to introduce new functional groups into peptides and proteins. This property can be used for site-specific labeling or conjugation, which can be useful in various research applications. However, one of the limitations of using 4-Aminobutylalanine is its cost and availability. 4-Aminobutylalanine is not readily available and can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for the use of 4-Aminobutylalanine in scientific research. One potential direction is the development of new methods for the synthesis of 4-Aminobutylalanine, which can make it more accessible and cost-effective. Another direction is the exploration of the biochemical and physiological effects of 4-Aminobutylalanine, which can provide insights into its potential applications. Finally, the use of 4-Aminobutylalanine in the development of new drugs or therapeutics is an area that can be explored in the future.
Synthesemethoden
The synthesis of 4-Aminobutylalanine can be achieved through several methods. One of the most common methods is the reaction of 4-aminobutyric acid with alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 4-Aminobutylalanine and N,N'-dicyclohexylurea (DCU) as a byproduct.
Wissenschaftliche Forschungsanwendungen
4-Aminobutylalanine has been used in various scientific research applications due to its unique properties. One of the most notable applications is its use in the synthesis of peptides and proteins. 4-Aminobutylalanine can be incorporated into peptides and proteins to introduce new functional groups, which can be used for site-specific conjugation or labeling.
Eigenschaften
CAS-Nummer |
113694-76-1 |
|---|---|
Produktname |
4-Aminobutylalanine |
Molekularformel |
C7H15BrN2O3 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
(2S)-2-(4-aminobutanoylamino)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H14N2O3.BrH/c1-5(7(11)12)9-6(10)3-2-4-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1 |
InChI-Schlüssel |
SIZUITTXQRAABF-JEDNCBNOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CCCN.Br |
SMILES |
CC(C(=O)O)NC(=O)CCCN.Br |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCCN.Br |
Synonyme |
4-aminobutylalanine 4-aminobutyryl-DL-alanine hydrobromide ABAHB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



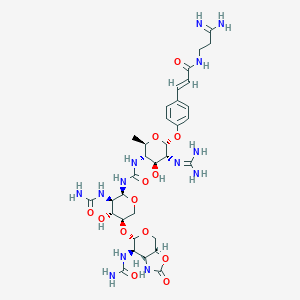



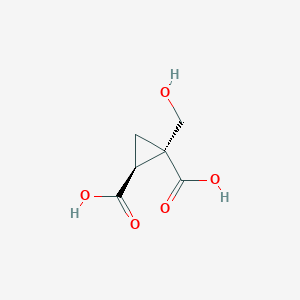
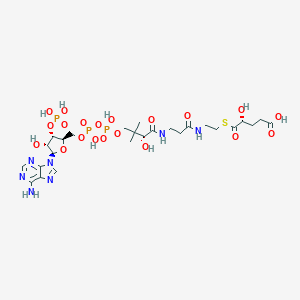
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)

